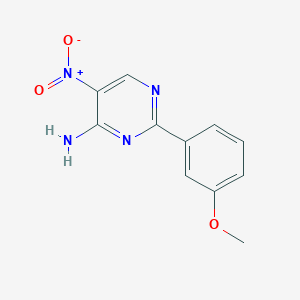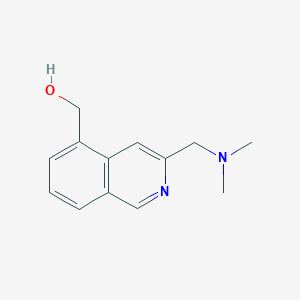
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol: is a chemical compound with the following structural formula:
CC1=NC=CC2=C (C=CC=C12)CO
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 3-methylisoquinoline with formaldehyde and dimethylamine . The reaction proceeds through a Mannich-type condensation, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3-methylisoquinoline, formaldehyde, dimethylamine
- Solvent: Typically dichloromethane
- Temperature: Room temperature
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol: can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary or tertiary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs to this compound, it shares structural features with other isoquinoline derivatives. Notable related compounds include 3-methylisoquinoline and {3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]isoquinolin-5-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-15(2)8-12-6-13-10(7-14-12)4-3-5-11(13)9-16/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
MRVDHBCRYKYDDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=CC=C2CO)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


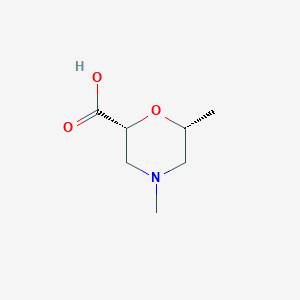
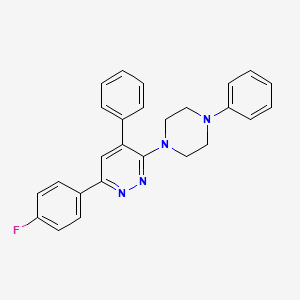
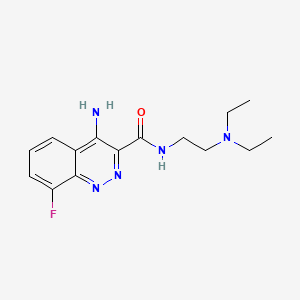
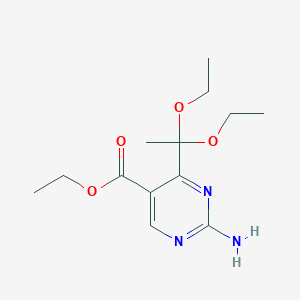
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
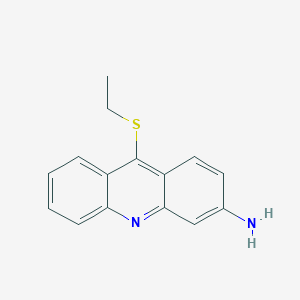
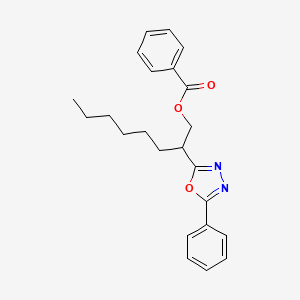
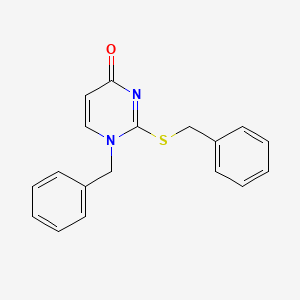

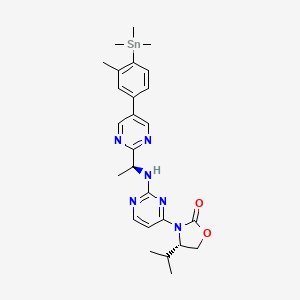
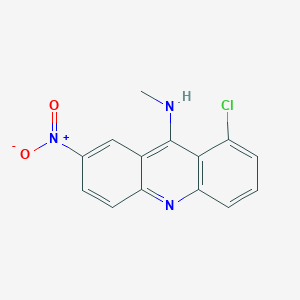
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
